molecular formula C7H16N2 B068209 3,3-Dimethylpiperidin-1-amine CAS No. 168272-97-7

3,3-Dimethylpiperidin-1-amine

Cat. No.: B068209
CAS No.: 168272-97-7
M. Wt: 128.22 g/mol
InChI Key: IGBZQNCZFLXHIZ-UHFFFAOYSA-N
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Description

3,3-Dimethylpiperidin-1-amine is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of two methyl groups attached to the third carbon of the piperidine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylpiperidin-1-amine can be achieved through several methods. One common approach involves the hydrogenation of 3,3-dimethylpyridine, followed by amination. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpiperidin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethylpiperidin-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethylpiperidin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. It may also modulate signaling pathways by binding to receptors and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethylpiperidin-1-amine is unique due to the specific positioning of its methyl groups, which influences its steric and electronic properties. This unique structure imparts distinct reactivity and interaction profiles compared to other piperidine derivatives, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

3,3-dimethylpiperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(2)4-3-5-9(8)6-7/h3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBZQNCZFLXHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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